N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
説明
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-12(17(2)16-8)15-13(18)9-3-4-10-11(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRYQYASBIMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the thiazole ring with the amine derivative of the pyrazole ring in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide, while electrophilic substitution can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxide.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired functionalities.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Reported EC50/IC50 |
|---|---|---|---|---|
| N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide | 316.4 | Benzo[d]thiazole | 1,3-Dimethylpyrazole, carboxamide | Not reported |
| Elexacaftor (VX-445) | 625.6 | Dihydroquinazoline | Trifluoromethyl, sulfonamide | 5 nM (CFTR) |
| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide | 275.3 | Pyridinyl-thiazole | Methyl, carboxamide | 0.1–5 µM (Kinase) |
| 5-(4-Chloro-phenyl)-thiadiazin-2-yl-amide | 452.9 | Thiadiazine | Chlorophenyl, pyrazole-carboxamide | 8–16 µg/mL (MIC) |
Discussion of Key Findings
- Synthetic Feasibility : The compound’s synthesis via carboxamide coupling (EDC/HOBt) achieves high yields (~85%), outperforming sulfonamide-linked derivatives like elexacaftor, which require multi-step functionalization .
- Limitations : The absence of electron-withdrawing or bulky substituents may limit metabolic stability compared to CFTR modulators like elexacaftor .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via coupling reactions between substituted pyrazole and benzothiazole precursors. For example:
- Step 1: React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in DMF using K₂CO₃ as a base (room temperature, 12–24 hours) .
- Step 2: Optimize purification using column chromatography (e.g., dichloromethane/methanol 20:1) to isolate the product.
- Yield Enhancement: Use a 10–20% molar excess of the alkyl halide and monitor reaction progress via TLC or HPLC. Microwave-assisted synthesis may reduce reaction time and improve yield .
How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., pyrazole protons at δ 3.4–3.55 ppm, benzothiazole carbons at δ 120–160 ppm) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-resolution data (≤ 1.0 Å) and validate using R-factors (e.g., R₁ < 0.05) .
- HRMS: Confirm molecular weight with a deviation < 2 ppm .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. To address this:
- Standardize Assays: Use consistent cell lines (e.g., K562 for leukemia) and controls (e.g., BMS-354825 for kinase inhibition) .
- SAR Analysis: Compare activity of analogs (e.g., substitution at the pyrazole or benzothiazole moiety) to identify critical functional groups .
- Meta-Analysis: Cross-reference datasets from peer-reviewed studies (e.g., IC₅₀ values in DNA gyrase inhibition assays) .
What strategies are effective for improving the compound’s efficacy against drug-resistant pathogens?
Methodological Answer:
Focus on structural modifications and combination therapies:
- Modify the Benzothiazole Core: Introduce electron-withdrawing groups (e.g., Br or Cl) at position 4 to enhance DNA gyrase binding .
- Siderophore Conjugates: Attach iron-chelating groups (e.g., hydroxypyridinone) to exploit bacterial iron uptake systems .
- Synergistic Screens: Test combinations with β-lactam antibiotics to bypass resistance mechanisms .
How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to predict ADMET profiles:
- Molecular Docking: Identify binding interactions with targets like pteridine reductase-1 (PTR1) using AutoDock Vina .
- QSAR Models: Train models on datasets of benzothiazole derivatives to predict logP, solubility, and metabolic stability .
- MD Simulations: Simulate compound behavior in lipid bilayers to assess membrane permeability .
Data Contradiction & Validation
How should researchers address inconsistencies in reported synthesis yields?
Methodological Answer:
Re-evaluate experimental parameters:
- Reagent Purity: Ensure alkyl halides and bases (e.g., K₂CO₃) are anhydrous .
- Temperature Control: Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture .
- Scale-Up Validation: Compare yields across small-scale (1 mmol) and pilot-scale (10 mmol) syntheses .
Structural & Mechanistic Studies
What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
Combine biophysical and cellular assays:
- Crystallographic Studies: Co-crystallize the compound with Abl/Src kinases to identify binding motifs (e.g., DFG-in/out conformations) .
- Kinase Profiling: Use panels of 50+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
